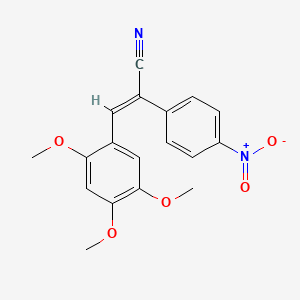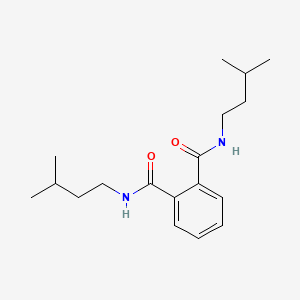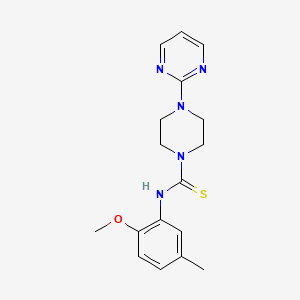
2-(4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
Vue d'ensemble
Description
2-(4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, commonly known as NTAA, is a chemical compound that has gained attention in scientific research due to its potential biological activities. NTAA belongs to the class of α,β-unsaturated nitriles, which have been shown to possess various pharmacological properties.
Applications De Recherche Scientifique
Photophysical Properties
- Optical and Photophysical Characteristics : The derivatives of acrylonitrile, including those with core pyridine and phenyl moieties, exhibit significant optical properties influenced by the solvent, showing hyperchromic and hypochromic shifts. These properties are crucial for applications in materials science and photophysics (Castillo et al., 2021).
Crystal Structure Analysis
- Synthesis and Crystal Structure : Acrylonitrile compounds have been synthesized and analyzed for their crystal structures, providing insights into their molecular arrangements, which are essential for understanding their reactivity and potential applications in materials science (Kavitha et al., 2006).
Biochemical Interactions
- DNA-Binding and Enzyme Inhibition : Certain acrylonitrile derivatives have been studied for their DNA-binding capabilities and inhibition properties against specific enzymes, pointing to potential applications in biochemistry and pharmacology (Özen et al., 2018).
Anticancer Activity
- Selective Anticancer Agents : Some acrylonitrile derivatives demonstrate considerable anticancer activity against various human cancer cell lines. These findings are significant for the development of new anticancer drugs (Li et al., 2018).
Cytotoxicity Studies
- Cytotoxic Properties for Cancer Treatment : Research has uncovered that certain 2-phenylacrylonitriles, including the 2-(4-nitrophenyl) variant, are effective in inhibiting the growth of cancer cell lines, highlighting their potential as therapeutic agents in oncology (Tarleton et al., 2011).
Polymerization and Material Applications
- Polymerization Applications : Acrylonitrile is instrumental in "living" free radical polymerizations, a technique valuable in creating polymers with controlled molecular weights, applicable in materials science and engineering (Benoit et al., 1999).
Environmental and Biomedical Applications
- Hydrogel Particles for Versatile Applications : Acrylonitrile-based hydrogel particles have shown potential in environmental and biomedical applications, such as drug delivery and organic contaminant removal (Sahiner et al., 2011).
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-16-10-18(25-3)17(24-2)9-13(16)8-14(11-19)12-4-6-15(7-5-12)20(21)22/h4-10H,1-3H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUQKLZLXVTKE-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)


![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)


![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)